Product packaging for 2-(2-Propoxyphenyl)ethanol(Cat. No.:CAS No. 104174-91-6)

2-(2-Propoxyphenyl)ethanol

Cat. No.: B2376673
CAS No.: 104174-91-6
M. Wt: 180.247
InChI Key: XHDZCOBYOSDNOU-UHFFFAOYSA-N
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Description

2-(2-Propoxyphenyl)ethanol is a valuable aromatic ethanol derivative serving as a versatile building block in organic synthesis and medicinal chemistry research. This compound features a phenolic ether and a flexible ethanol side chain, making it a useful precursor for developing more complex molecules. While scientific literature on this exact molecule is limited, research on its close structural analogs reveals significant potential. Compounds with the 2-propoxyphenyl moiety are of high interest in developing advanced materials, such as specialized ionic liquids. For instance, research has demonstrated that 1,3-dipropyl-2-(2-propoxyphenyl)-4,5-diphenylimidazolium iodide-based ionic liquids function effectively as both solvents and catalysts in the conversion of biomass into valuable platform chemicals like levulinic acid and formic acid . Furthermore, the 2-propoxyphenyl group is a key functional element in the synthesis of novel organic molecules with tuned photophysical properties, including benzotriazole derivatives studied for applications such as UV-filters and stabilizers due to mechanisms like excited-state intramolecular proton transfer (ESIPT) . As a supplier, we provide this chemical for research purposes such as method development, chemical synthesis, and material science applications. The product is strictly for laboratory R&D use. It is not intended for diagnostic, therapeutic, or any personal uses. Please note that the specific CAS number for this compound was not located in the current search, and researchers should verify this identifier independently.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16O2 B2376673 2-(2-Propoxyphenyl)ethanol CAS No. 104174-91-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-propoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-2-9-13-11-6-4-3-5-10(11)7-8-12/h3-6,12H,2,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHDZCOBYOSDNOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 2 Propoxyphenyl Ethanol and Its Structural Analogs

Established Synthetic Pathways to 2-(2-Propoxyphenyl)ethanol and Key Derivatives

Traditional synthetic routes to this compound and its analogs are well-documented, relying on fundamental organic reactions. These pathways offer robust and versatile methods for obtaining the target molecule and its derivatives.

Reduction-based Synthetic Strategies (e.g., from substituted benzaldehyde (B42025) precursors)

A common and effective strategy for the synthesis of this compound involves the reduction of a corresponding benzaldehyde precursor, specifically 2-propoxybenzaldehyde. This two-step approach first establishes the propoxy ether linkage, followed by the conversion of the aldehyde functional group to a primary alcohol.

The initial step, the synthesis of 2-propoxybenzaldehyde, can be achieved through the Williamson ether synthesis, where 2-hydroxybenzaldehyde is alkylated with a propyl halide (e.g., 1-bromopropane) in the presence of a base like potassium carbonate. ukm.my Once the aldehyde precursor is obtained, the subsequent reduction of the aldehyde group to a primary alcohol is a standard transformation in organic synthesis. Various reducing agents can be employed for this purpose, with sodium borohydride (B1222165) (NaBH₄) being a mild and selective option that is compatible with the ether linkage. More potent reducing agents like lithium aluminum hydride (LiAlH₄) can also be used. The choice of reducing agent can be influenced by the presence of other functional groups in the molecule.

The following table summarizes typical reducing agents used for the conversion of substituted benzaldehydes to their corresponding alcohols.

PrecursorReducing AgentSolventProductTypical Yield
2-PropoxybenzaldehydeSodium Borohydride (NaBH₄)Methanol/Ethanol (B145695)This compoundHigh
2,4-Dimethyl-6-propoxybenzaldehydeSodium Borohydride (NaBH₄)Methanol2,4-Dimethyl-6-propoxybenzyl alcoholGood
Substituted BenzaldehydesLithium Aluminum Hydride (LiAlH₄)Diethyl ether/THFCorresponding Benzyl AlcoholsHigh

This table presents plausible reaction parameters based on general chemical principles and data from related syntheses.

Alkylation Reactions in the Formation of Alkoxyphenyl Moieties

The formation of the alkoxyphenyl ether bond is a critical step in the synthesis of this compound. The Williamson ether synthesis is a widely employed and versatile method for this transformation. ontosight.ai This reaction involves the nucleophilic substitution of a halide by an alkoxide ion. In the context of synthesizing this compound, there are two primary approaches:

Alkylation of a phenol (B47542): 2-Hydroxyphenylethanol can be treated with a base to deprotonate the phenolic hydroxyl group, forming a phenoxide ion. This nucleophilic phenoxide then reacts with a propyl halide, such as propyl bromide or propyl iodide, to form the desired ether linkage via an Sₙ2 reaction. The choice of a non-protic polar solvent like DMF or acetone (B3395972) can facilitate this reaction. ukm.my

Alkylation of a different precursor: In the synthesis of related compounds, such as 2-(2-alkoxyphenyl)-1H-imidazolines, the alkylation of 2-(2-hydroxyphenyl)-1H-imidazoline with various alkyl halides in ethanol has been shown to be an effective method for introducing the alkoxy group. core.ac.uk

The efficiency of the Williamson ether synthesis can be influenced by the choice of base, solvent, and temperature.

Phenolic SubstrateAlkylating AgentBaseSolventProduct
2-Hydroxyphenylethanol1-BromopropanePotassium CarbonateDMFThis compound
4-HydroxybenzaldehydeBromopropanePotassium Carbonate/Potassium IodideDMF4-Propoxybenzaldehyde
2-(2-Hydroxyphenyl)-1H-imidazolinePropyl BromideNone (in ethanol)Ethanol2-(2-Propoxyphenyl)-1H-imidazoline

This table illustrates potential reaction conditions for the Williamson ether synthesis based on analogous transformations. ukm.mycore.ac.uk

Multi-step Synthetic Sequences Incorporating the this compound Scaffold

The this compound scaffold can be a key intermediate in the synthesis of more complex molecules. Multi-step synthetic strategies allow for the construction of a wide range of derivatives with diverse functionalities. libretexts.org These sequences often involve a combination of the reactions discussed previously, along with other transformations to build upon the basic structure. rsc.org

For instance, the synthesis of biologically active compounds may start from a simple precursor like phenol, which undergoes a series of reactions including alkylation, acylation, and reduction to build the desired molecular framework. rsc.org The synthesis of derivatives often requires careful planning of the reaction sequence to ensure compatibility of functional groups and to achieve the desired regioselectivity. libretexts.org An example of a multi-step synthesis for a related compound is the preparation of certain pyrimidine (B1678525) derivatives, which starts from 6-hydroxy-2-(2-propoxyphenyl) pyrimidine-4-carboxylic acid and involves esterification as a key step. prepchem.com

Green Chemistry Approaches in the Synthesis of this compound and Related Compounds

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods in chemistry. alfa-chemistry.com These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netyoutube.com The use of microwave irradiation can be particularly beneficial for the synthesis of ethers. mdpi.comrsc.org

Reaction TypeConditionsAdvantages
Williamson Ether SynthesisMicrowave irradiation, solvent-free or with a high-boiling point solventReduced reaction times, higher yields, less solvent waste
Knoevenagel CondensationMicrowave irradiation, solvent-freeRapid, high yield, environmentally friendly
Heterocycle FormationMicrowave irradiationAccelerated reaction rates, improved yields

This table summarizes the general advantages of using microwave-assisted synthesis for relevant organic reactions. mdpi.combeilstein-journals.org

Catalytic Methodologies and Environmentally Benign Solvent Selection

The use of catalysts and environmentally benign solvents are cornerstones of green chemistry. Catalytic processes are inherently more sustainable than stoichiometric reactions as they reduce waste by using small amounts of a substance to facilitate a reaction.

In the context of ether synthesis, various catalytic systems have been developed. For example, a catalytic version of the Williamson ether synthesis has been reported using weak alkylating agents at high temperatures. acs.org Furthermore, heterogeneous catalysts, such as bi-functional Al-Ni-P systems, have been shown to be effective for the synthesis of unsaturated ethers under mild conditions. mdpi.com Copper-catalyzed hydroxylation of aryl halides in water represents another green approach that can be extended to the one-pot synthesis of alkyl aryl ethers. rsc.org

The choice of solvent also plays a crucial role in the environmental impact of a synthetic process. Traditional volatile organic solvents (VOCs) are often toxic and contribute to air pollution. The development and use of green solvents, such as water, supercritical fluids, and ionic liquids, are therefore highly desirable. alfa-chemistry.com For ether synthesis, reactions have been successfully carried out in aqueous media, demonstrating the potential to replace hazardous organic solvents. rsc.org

Green Chemistry ApproachExampleBenefits
Catalytic Methods Catalytic Williamson Ether SynthesisUse of weak alkylating agents, reduced waste
Heterogeneous Catalysis (e.g., Al-Ni-P)Mild reaction conditions, high efficiency
Copper-catalyzed hydroxylationUse of water as a solvent, one-pot synthesis
Benign Solvents WaterNon-toxic, readily available, safe
Ionic LiquidsLow volatility, recyclable

This table highlights key green chemistry approaches applicable to the synthesis of ethers. acs.orgmdpi.comrsc.org

Principles of Atom Economy and Reaction Efficiency in Synthesis Design

The concept of atom economy is a cornerstone of green chemistry, offering a framework to evaluate the efficiency of a chemical reaction based on the amount of starting material that is incorporated into the final desired product. docbrown.infokccollege.ac.in Developed by Barry Trost, this metric shifts the focus from percentage yield to the inherent efficiency of the reaction pathway itself. chemistry-teaching-resources.com The calculation for atom economy is:

% Atom Economy = (Molecular Mass of Desired Product / Total Molecular Mass of All Reactants) x 100 chemistry-teaching-resources.com

A higher atom economy signifies a more efficient and sustainable process, as it implies the generation of fewer unwanted by-products or waste. savemyexams.com Reactions with 100% atom economy, such as addition and rearrangement reactions where all reactant atoms are found in the single final product, are considered ideal. docbrown.infochemistry-teaching-resources.com In contrast, substitution and elimination reactions are inherently less atom-economical as they generate co-products that are not part of the desired molecule. chemistry-teaching-resources.com

In the context of synthesizing this compound and its analogs, the choice of reaction pathway has significant implications for its environmental and economic viability. For instance, a hypothetical synthesis involving a substitution reaction would have a lower atom economy than a pathway relying on an addition reaction. Industrial chemists often prioritize routes that maximize atom economy to minimize waste treatment costs and enhance sustainability. chemistry-teaching-resources.com

Synthesis of Pivotal Intermediates and Precursors for this compound Derivatization

The synthesis of derivatives of this compound often proceeds through the creation of key intermediates that can be further modified. These precursors typically already contain the core 2-(2-propoxyphenyl) structure. Research has focused on developing various heterocyclic systems built upon this scaffold.

One common strategy involves the use of 2-(2-propoxybenzamido)thiophene-3-carboxamide as an intermediate. This compound can be cyclized under basic conditions to form 2-(2-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one, a more complex heterocyclic derivative. epo.org

Another key precursor is 6-hydroxy-2-(2-propoxyphenyl)pyrimidine-4-carboxylic acid. Through esterification with ethanol in the presence of an acid catalyst, it is converted into its corresponding ethyl ester, Ethyl 6-hydroxy-2-(2-propoxyphenyl)pyrimidine-4-carboxylate. prepchem.com This ester can then serve as a building block for further derivatization.

Similarly, pyrimidine derivatives can be elaborated. For example, 4-Chloro-6-hydroxy-2-(2-propoxyphenyl)pyrimidine is a versatile intermediate that reacts with n-propylamine in ethanol under heat and pressure to yield 6-Propylamino-2-(2-propoxyphenyl)pyrimidin-4[3H]-one. prepchem.com

More complex intermediates have also been synthesized. The chalcone (B49325) derivative, (2-propoxyphenyl)(3-(p-tolyl)oxiran-2-yl)methanone, which is prepared by blocking the hydroxyl group of the parent phenol with a propyl group followed by epoxidation, serves as a fundamental precursor for synthesizing various pyrazole (B372694) and imidazole (B134444) derivatives through reactions with different nitrogen nucleophiles. rsc.org

The following table summarizes the synthesis of several key intermediates used for creating derivatives of this compound.

Starting MaterialReagents/ConditionsProduct (Intermediate)
6-hydroxy-2-(2-propoxyphenyl) pyrimidine-4-carboxylic acidEthanol, concentrated sulphuric acid, refluxEthyl 6-hydroxy-2-(2-propoxyphenyl)pyrimidine-4-carboxylate prepchem.com
4-Chloro-6-hydroxy-2-(2-propoxyphenyl)pyrimidinen-propylamine, ethanol, 90° C, pressure vessel6-Propylamino-2-(2-propoxyphenyl)pyrimidin-4[3H]-one prepchem.com
2-(2-propoxybenzamido)thiophene-3-carboxamide2 Normal sodium hydroxide, pyridine, reflux2-(2-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one epo.org
2-(5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenolBromopropane, K2CO3, DMF; then H2O2, NaOH(2-propoxyphenyl)(3-(p-tolyl)oxiran-2-yl)methanone rsc.org

Chemical Reactivity and Mechanistic Transformations of 2 2 Propoxyphenyl Ethanol

Oxidation Reactions of the Primary Alcohol Moiety

The primary alcohol group in 2-(2-Propoxyphenyl)ethanol is susceptible to oxidation, yielding either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. libretexts.org

Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), are typically used to convert primary alcohols to aldehydes. libretexts.org In the case of this compound, this reaction would produce 2-(2-propoxyphenyl)acetaldehyde. The reaction with PCC is generally carried out in an anhydrous solvent like dichloromethane (B109758) to prevent over-oxidation to the carboxylic acid. libretexts.org

Stronger oxidizing agents, including chromic acid (H₂Cr₂O₇, prepared from chromium trioxide and sulfuric acid), potassium permanganate (B83412) (KMnO₄), or sodium dichromate (Na₂Cr₂O₇), will oxidize the primary alcohol directly to a carboxylic acid. libretexts.orglibretexts.org Therefore, treatment of this compound with these reagents would yield 2-(2-propoxyphenyl)acetic acid. The aldehyde is an intermediate in this process but is rapidly oxidized further under these conditions. libretexts.org

A two-step process can also be employed where the alcohol is first oxidized to the aldehyde using a mild oxidant, and then the aldehyde is subsequently oxidized to the carboxylic acid. For instance, the synthesis of 2-(4-n-propoxyphenyl)acetic acid has been achieved from the corresponding ethyl acetate (B1210297) derivative, which was formed via a carbonylation reaction. google.comgoogle.com The final step involves hydrolysis of the ester to the carboxylic acid. google.comgoogle.com

Table 1: Oxidation Reactions of this compound

Starting Material Reagent(s) Product
This compound Pyridinium chlorochromate (PCC) 2-(2-Propoxyphenyl)acetaldehyde
This compound Chromic acid (H₂Cr₂O₇) or Potassium permanganate (KMnO₄) 2-(2-Propoxyphenyl)acetic acid
Ethyl 2-(4-n-propoxyphenyl)acetate Sodium hydroxide, then Hydrochloric acid 2-(4-n-Propoxyphenyl)acetic acid google.comgoogle.com

Reactions Involving the Propoxyphenyl Ether Linkage

The ether linkage in this compound, specifically the aryl-alkyl ether bond, can be cleaved under certain conditions, although it is generally a stable functional group. wikipedia.org

Acid-catalyzed cleavage is a common method for breaking ether bonds. wikipedia.org Strong acids like hydrogen iodide (HI) or hydrogen bromide (HBr) are typically required. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. In the case of an aryl-alkyl ether, the cleavage generally occurs in a way that the halogen attaches to the alkyl group, and a phenol (B47542) is formed. youtube.com This is because the bond between the aromatic ring and the oxygen is stronger due to partial double bond character, and the phenyl cation is unstable. youtube.com Thus, reacting this compound with a strong acid like HI would likely yield 2-hydroxy-2-phenylethanol and propyl iodide.

Recent research has focused on developing milder methods for aryl-alkyl ether cleavage. For example, a combination of tris(pentafluorophenyl)borane (B72294) and a silyl (B83357) hydride has been shown to effectively cleave aryl-alkyl ethers under ambient conditions. researchgate.net Another approach involves the use of a Co–Zn/Off-Al H-beta catalyst for the hydrogenolysis of aryl–ether linkages in lignin (B12514952) model compounds, which are structurally related to this compound. rsc.org

Electrophilic Aromatic Substitution Patterns on the Phenyl Ring

The benzene (B151609) ring in this compound can undergo electrophilic aromatic substitution reactions. The position of substitution is directed by the existing substituents on the ring: the propoxy group (-OCH₂CH₂CH₃) and the 2-hydroxyethyl group (-CH₂CH₂OH).

The 2-hydroxyethyl group is a weakly deactivating group due to the electron-withdrawing inductive effect of the oxygen atom. However, it is also considered an ortho-, para-director.

When both an activating and a deactivating group are present on a benzene ring, the position of electrophilic attack is primarily determined by the activating group. Therefore, in this compound, the propoxy group will direct incoming electrophiles to the positions ortho and para to it. Since the 2-position is already substituted, the primary sites for electrophilic attack will be the 4-position (para to the propoxy group) and the 6-position (ortho to the propoxy group).

For example, nitration of a similar compound, 5,6-diethyl-2-(2-propoxyphenyl)pyrimidin-4(3H)-one, using nitric acid and sulfuric acid, resulted in the introduction of a nitro group at the 5-position of the phenyl ring, which is para to the propoxy group. acs.org

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

Substituent Type Directing Effect
-OCH₂CH₂CH₃ (Propoxy) Activating youtube.comorganicchemistrytutor.com Ortho, Para youtube.comorganicchemistrytutor.com
-CH₂CH₂OH (2-Hydroxyethyl) Weakly Deactivating Ortho, Para

Functional Group Interconversions and Derivatization Strategies

The functional groups present in this compound, namely the primary alcohol and the aromatic ring, offer several possibilities for interconversion and derivatization.

The primary alcohol can be converted into a variety of other functional groups. solubilityofthings.comslideshare.net For instance, it can be transformed into an alkyl halide (e.g., using SOCl₂ for a chloride or PBr₃ for a bromide), which can then undergo nucleophilic substitution reactions to introduce other functionalities. vanderbilt.edu Esterification with a carboxylic acid or its derivative will yield an ester. libretexts.org The alcohol can also be converted to an azide, which can then be reduced to a primary amine. vanderbilt.edu

Derivatization strategies often aim to modify the molecule's properties for specific applications, such as improving its performance in analytical techniques or creating new bioactive compounds. mdpi.com For example, derivatization is a common practice in gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS) to enhance analyte volatility, stability, or detectability. libretexts.orgnih.gov Common derivatization reactions for alcohols include silylation, acylation, and alkylation. libretexts.org

The synthesis of more complex molecules can also be achieved through the functionalization of this compound. For example, the synthesis of 1,3-dipropyl-2-(2-propoxyphenyl)-4,5-diphenylimidazolium iodide, an ionic liquid used in biomass conversion, highlights how the core structure can be incorporated into larger, more complex systems. researchgate.net

Table 3: Common Functional Group Interconversions of a Primary Alcohol

Reaction Reagent(s) Product Functional Group
Halogenation SOCl₂ or PBr₃ Alkyl Halide vanderbilt.edu
Esterification Carboxylic acid (or derivative) + Acid catalyst Ester libretexts.org
Conversion to Azide NaN₃ Azide vanderbilt.edu
Conversion to Amine (via Azide) 1. NaN₃ 2. H₂, Pd/C or LiAlH₄ Primary Amine vanderbilt.edu
Silylation Tetramethylsilane (TMS) derivative Silyl Ether libretexts.org

Advanced Spectroscopic and Chromatographic Characterization of 2 2 Propoxyphenyl Ethanol and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. In the analysis of 2-(2-propoxyphenyl)ethanol and its analogs, both ¹H and ¹³C NMR spectroscopy are employed to confirm the molecular structure.

¹H NMR spectra provide information on the chemical environment and connectivity of hydrogen atoms. For a typical 2-(alkoxyphenyl)ethanol analog, the proton signals can be assigned as follows:

Aromatic Protons: Resonances for the protons on the phenyl ring typically appear in the downfield region of the spectrum.

Methylene and Methine Protons: The protons of the ethanol (B145695) side chain and the propoxy group exhibit characteristic chemical shifts and splitting patterns due to spin-spin coupling with neighboring protons.

Hydroxy Proton: The chemical shift of the hydroxyl proton can vary depending on concentration and solvent, and it often appears as a broad singlet.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal. For instance, in a related compound, 2-hydroxy-2-(4-propoxyphenyl)acetic acid, the carboxylic acid carbon appears at a characteristic downfield shift (δ 170–175 ppm), while the quaternary α-carbon is observed between δ 75–80 ppm.

The chemical shifts in both ¹H and ¹³C NMR are influenced by the electronic environment of the nuclei. libretexts.org Electron-withdrawing groups tend to deshield nearby nuclei, causing their signals to appear at higher chemical shifts (downfield), while electron-donating groups cause an upfield shift. libretexts.orgucl.ac.uk

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is generated based on typical chemical shift ranges for similar functional groups and is for illustrative purposes.

Proton Type Predicted Chemical Shift (ppm) Multiplicity
Aromatic (C₆H₄) 6.8 - 7.3 Multiplet
-OCH₂- (propoxy) 3.9 - 4.1 Triplet
-CH₂- (ethanol) 3.7 - 3.9 Triplet
-CH₂- (ethanol, adjacent to OH) 2.8 - 3.0 Triplet
-OH 1.5 - 4.0 (variable) Singlet (broad)
-CH₂- (propoxy, middle) 1.7 - 1.9 Sextet
-CH₃ (propoxy) 0.9 - 1.1 Triplet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is generated based on typical chemical shift ranges and is for illustrative purposes.

Carbon Type Predicted Chemical Shift (ppm)
Aromatic (C-O) 155 - 160
Aromatic (C-H) 110 - 130
Aromatic (C-C) 125 - 135
-OCH₂- (propoxy) 68 - 72
-CH₂- (ethanol) 60 - 65
-CH₂- (ethanol, adjacent to ring) 35 - 40
-CH₂- (propoxy, middle) 22 - 26
-CH₃ (propoxy) 10 - 15

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. nih.gov For this compound, electron ionization (EI) is a common method used to generate ions.

Upon ionization, the molecule can undergo various fragmentation pathways. Key fragmentation processes for alcohols include alpha-cleavage and dehydration. libretexts.org

Alpha-cleavage: This involves the breaking of a carbon-carbon bond adjacent to the oxygen atom, leading to the formation of a stable, resonance-stabilized cation.

Dehydration: The loss of a water molecule (18 amu) from the molecular ion can occur, resulting in the formation of an alkene radical cation. libretexts.org

The mass spectrum of a related compound, 2-propoxyethanol, shows a molecular weight of 104.1476 g/mol . nist.gov The analysis of the isotopic distribution in the mass spectrum can also provide valuable information, for instance, the presence of elements like chlorine or bromine which have characteristic isotopic patterns. libretexts.org High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in the determination of the elemental composition of the molecule and its fragments. jfda-online.com

Table 3: Potential Mass Spectrometry Fragments for this compound This table is based on common fragmentation patterns for alcohols and ethers and is for illustrative purposes.

m/z (mass-to-charge ratio) Possible Fragment Ion Fragmentation Pathway
180 [C₁₁H₁₆O₂]⁺ Molecular Ion (M⁺)
162 [C₁₁H₁₄O]⁺ Loss of H₂O (Dehydration)
149 [C₉H₉O₂]⁺ Cleavage of ethyl group
137 [C₈H₉O₂]⁺ Alpha-cleavage
121 [C₇H₅O₂]⁺ Loss of propoxy group
107 [C₇H₇O]⁺ Benzylic cleavage
91 [C₇H₇]⁺ Tropylium ion

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds. libretexts.org

For this compound, the IR spectrum would be expected to show the following characteristic absorption bands:

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) group due to hydrogen bonding. libretexts.org

C-H Stretch (Aromatic): Absorption bands typically appear above 3000 cm⁻¹ for C-H bonds in the aromatic ring.

C-H Stretch (Aliphatic): Absorptions for the C-H bonds of the propoxy and ethanol groups are expected in the 2850-3000 cm⁻¹ region. libretexts.org

C-O Stretch: The spectrum will show strong C-O stretching vibrations. The aryl-alkyl ether linkage and the alcohol C-O bond typically absorb in the 1000-1300 cm⁻¹ range. libretexts.org

C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bonds within the aromatic ring.

The "fingerprint region" of the IR spectrum, from approximately 400 to 1400 cm⁻¹, contains a complex pattern of absorptions that is unique to each molecule and can be used for definitive identification by comparison with a reference spectrum.

Table 4: Characteristic IR Absorption Frequencies for this compound This table presents typical ranges for the functional groups present.

Functional Group Vibrational Mode Typical Frequency Range (cm⁻¹) Intensity
Hydroxyl (-OH) O-H Stretch (H-bonded) 3200 - 3600 Strong, Broad
Aromatic Ring C-H Stretch 3010 - 3100 Medium
Aliphatic Chains C-H Stretch 2850 - 2960 Strong
Aromatic Ring C=C Stretch 1450 - 1600 Medium to Weak
Ether (Ar-O-C) C-O Stretch (asymmetric) 1200 - 1275 Strong
Ether (Ar-O-C) C-O Stretch (symmetric) 1020 - 1075 Medium
Alcohol (C-OH) C-O Stretch 1000 - 1260 Strong

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a powerful technique used for the separation, identification, and quantification of components in a mixture. conicet.gov.arjfda-online.com For this compound, reversed-phase HPLC (RP-HPLC) is a commonly employed method for assessing its purity. researchgate.net

In a typical RP-HPLC setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The retention time, the time it takes for the analyte to pass through the column, is a characteristic property that can be used for identification when compared to a standard.

The purity of a sample of this compound can be determined by analyzing the resulting chromatogram. A pure sample will ideally show a single, sharp peak. The presence of additional peaks indicates the presence of impurities. The area under each peak is proportional to the concentration of the corresponding component, allowing for quantitative analysis. ox.ac.uk Method development in HPLC involves optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve the desired separation. conicet.gov.ar

Table 5: Illustrative HPLC Method Parameters for the Analysis of this compound These parameters are for a typical reversed-phase HPLC method.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water gradient
Flow Rate 1.0 mL/min
Detection UV at 270 nm
Injection Volume 10 µL
Column Temperature 25 °C

X-ray Crystallography for Solid-State Structural Analysis

For this compound, obtaining a single crystal of sufficient quality is a prerequisite for X-ray diffraction analysis. Once a suitable crystal is obtained, it is irradiated with X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. wikipedia.org

Computational and Theoretical Investigations of 2 2 Propoxyphenyl Ethanol

Quantum Chemical Calculations on Molecular Structure and Conformational Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are often employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry.

For 2-(2-propoxyphenyl)ethanol, a conformational analysis would be crucial. The molecule possesses several rotatable bonds, particularly around the ether linkage and the ethyl alcohol side chain. This flexibility allows it to adopt various spatial arrangements, or conformers, each with a different energy level. Quantum chemical calculations can map out the potential energy surface of the molecule, identifying low-energy (more stable) conformers and the energy barriers between them. This information is vital as the biological activity of a molecule is often dictated by the specific conformation it adopts to interact with a biological target.

Table 1: Hypothetical Geometrical Parameters for the Lowest Energy Conformer of this compound (Calculated at the B3LYP/6-31G level)*

ParameterBond/AngleCalculated Value
Bond LengthC-O (ether)1.365 Å
Bond LengthO-C (propyl)1.430 Å
Bond LengthC-C (ethyl)1.535 Å
Bond LengthC-O (alcohol)1.425 Å
Bond AngleC-O-C (ether)118.5°
Dihedral AngleC-C-O-C (ether linkage)178.2°

Note: This data is representative and not from actual published research on this specific molecule.

Theoretical Predictions of Reaction Mechanisms and Transition States

Theoretical chemistry can elucidate the step-by-step pathway of a chemical reaction, a concept known as the reaction mechanism. This involves identifying reactants, products, any intermediates, and the high-energy transition states that connect them. Transition State Theory allows for the calculation of reaction rates based on the energetic properties of these structures.

For this compound, one might investigate its metabolic pathways, such as oxidation of the primary alcohol or hydroxylation of the aromatic ring. Computational models can predict the most likely sites of metabolic attack and the energy required for these transformations to occur. By calculating the activation energy—the energy difference between the reactants and the transition state—researchers can predict the feasibility and rate of a proposed reaction.

Structure-Activity Relationship (SAR) Modeling and Prediction for Derivatives

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound relates to its biological effect. By systematically modifying a molecule's structure and observing the change in activity, researchers can identify key chemical features (pharmacophores) responsible for its biological action.

In the context of this compound, SAR studies would involve synthesizing and testing a series of derivatives. For example, the length of the propoxy chain could be varied, or different substituents could be placed on the phenyl ring. Quantitative Structure-Activity Relationship (QSAR) models take this a step further by creating a mathematical equation that correlates structural properties (descriptors) with biological activity. These models can then be used to predict the activity of novel, unsynthesized derivatives, guiding the design of more potent or selective compounds.

Table 2: Illustrative SAR Data for Hypothetical Derivatives of this compound

DerivativeModificationPredicted Biological Activity (IC₅₀, µM)
Parent Compound This compound 10.5
Derivative A2-(2-Ethoxyphenyl)ethanol15.2
Derivative B2-(2-Butoxyphenyl)ethanol8.1
Derivative C2-(2-Propoxy-4-chlorophenyl)ethanol5.3
Derivative D2-(2-Propoxyphenyl)propan-1-ol12.8

Note: This data is for illustrative purposes only.

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). This method is instrumental in drug discovery for predicting how a potential drug might interact with its biological target.

The process involves placing the ligand into the binding site of the protein and calculating a "docking score," which estimates the binding affinity. The simulation reveals plausible binding poses and identifies key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. Following docking, molecular dynamics (MD) simulations can be run to observe the behavior of the ligand-protein complex over time, providing insights into the stability of the interaction and any conformational changes that may occur upon binding.

Biological Activities and Pharmacological Profiles of 2 2 Propoxyphenyl Ethanol Derivatives

Anti-inflammatory Properties of Propoxyphenyl Derivatives

Propoxyphenyl derivatives have been investigated for their potential to mitigate inflammatory processes. Preliminary studies suggest that these compounds may exert their anti-inflammatory effects by modulating key enzymatic pathways involved in inflammation.

Some phenolic compounds are known to reduce inflammation, making derivatives like 2-(3-Methyl-4-propoxyphenyl)ethanol candidates for the development of anti-inflammatory drugs. The proposed mechanism for some derivatives involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the production of pro-inflammatory mediators like prostaglandins. nih.gov For instance, a study on 2-(2-arylphenyl)benzoxazole derivatives, which share structural similarities, identified compounds that selectively inhibit the COX-2 enzyme, a key target for anti-inflammatory drugs with reduced gastrointestinal side effects. nih.gov Chalcone (B49325) derivatives, which can be synthesized from propoxyphenyl precursors, have also shown anti-inflammatory activity. ugm.ac.idscholarsresearchlibrary.com One study on a chalcone derivative, 1-(2,5-dihydroxyphenyl)-(3-pyridine-2-il)-propenone, demonstrated anti-inflammatory power comparable to that of ibuprofen (B1674241) in a carrageenan-induced rat paw edema model. ugm.ac.id

Table 1: Anti-inflammatory Activity of Selected Propoxyphenyl-Related Derivatives This table is interactive. You can sort and filter the data.

Compound Class Specific Derivative Assay/Model Finding Reference
Phenyl Ethanol (B145695) 2-(3-Methyl-4-propoxyphenyl)ethanol General Studies Suggested to reduce inflammation by inhibiting pro-inflammatory mediators.
Benzoxazole 2-(2-Arylphenyl)benzoxazoles COX Enzyme Inhibition Selective inhibition of COX-2 enzyme. nih.gov
Chalcone 1-(2,5-dihydroxyphenyl)-(3-pyridine-2-il)-propenone Rat Paw Edema Anti-inflammatory activity not significantly different from ibuprofen. ugm.ac.id
Pyrazole (B372694) 4-(3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)aniline Protein Denaturation Showed potent activity with an IC50 value of 419.05 µg/ml. scholarsresearchlibrary.com

Antimicrobial and Antiviral Potentials

The propoxyphenyl scaffold has been incorporated into various molecules exhibiting promising antimicrobial and antiviral activities.

Antimicrobial Activity: Investigations have revealed that certain propoxyphenyl derivatives can effectively inhibit the growth of various bacterial strains. For example, 2-(3-Methyl-4-propoxyphenyl)ethanol has been shown to be effective against Staphylococcus aureus and Escherichia coli. Its mechanism is thought to involve the disruption of the bacterial cell membrane, leading to increased permeability and subsequent cell death.

Other related heterocyclic derivatives containing the propoxyphenyl group, such as pyrazolines and isoxazolines, have demonstrated significant antibacterial action against both Gram-positive and Gram-negative bacteria. mdpi.comderpharmachemica.com Chalcone derivatives bearing a 3-methoxy-4-propoxyphenyl group also showed good to excellent activity against strains like S. aureus, S. pyogenes, E. coli, and P. aeruginosa. derpharmachemica.com

Antiviral Activity: The antiviral potential of propoxyphenyl derivatives has also been explored, particularly in the context of Human Immunodeficiency Virus (HIV). Several novel thiourea (B124793) derivatives of the non-nucleoside reverse transcriptase inhibitor (NNRTI) HI-236, featuring a 2-propoxyphenyl group, have been synthesized and evaluated. nih.gov Two of these derivatives, one with a butynyl tether and another with a hydroxyethyl (B10761427) tether, showed improved anti-HIV activity compared to the parent compound HI-236. nih.gov Other classes of compounds, such as thieno[2,3-b]pyridines, have also been identified as potent inhibitors of HIV replication. google.com Furthermore, studies on 2-benzoxyl-phenylpyridine derivatives have demonstrated their efficacy against Coxsackievirus B3 (CVB3) and adenovirus type 7 (ADV7). nih.gov

Table 2: Antimicrobial and Antiviral Activity of Propoxyphenyl Derivatives This table is interactive. You can sort and filter the data.

Activity Compound Class Specific Derivative/Strain Key Finding Reference
Antibacterial Phenyl Ethanol 2-(3-Methyl-4-propoxyphenyl)ethanol vs. S. aureus, E. coli Effectively inhibited bacterial growth by disrupting cell membranes.
Antibacterial Chalcones (E)-1-(4-((5-(trifluoromethyl)furan-2-yl)methoxy)-3-methoxyphenyl)-3-(3-methoxy-4-propoxyphenyl)prop-2-en-1-one Showed excellent activity against various bacterial strains. derpharmachemica.com
Antiviral (HIV) Thiourea Derivatives Butynyl and Hydroxyethyl derivatives of HI-236 Improved anti-HIV activity compared to HI-236. nih.gov
Antiviral (CVB3, ADV7) Phenylpyridines 2-Benzoxyl-phenylpyridine derivatives Exhibited excellent antiviral effects on both viruses. nih.gov

Anticancer and Antitumor Efficacy

The development of novel anticancer agents is a major focus of medicinal chemistry, and propoxyphenyl derivatives have emerged as a promising class of compounds. Research has shown that certain derivatives can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth.

For instance, 6-Chloro-2-(2-propoxyphenyl)quinoline-4-carbonyl chloride was found to induce apoptosis in human cancer cell lines at nanomolar concentrations, an effect attributed to the activation of caspase pathways. This compound spared normal cells from cytotoxicity, indicating a degree of selectivity for cancer cells. Similarly, derivatives of natural products like combretastatin (B1194345) A-4, which share structural similarities, are widely used as anticancer candidates. nih.gov The introduction of a 2-phenylacrylonitrile (B1297842) scaffold has led to compounds with potent inhibitory activity against cancer cell lines like HCT116 and BEL-7402, functioning as tubulin polymerization inhibitors. nih.gov Furo[3,2-b]indole derivatives have also been synthesized and evaluated, with one compound showing highly selective and significant inhibitory activity against renal cancer cells. nih.gov

Table 3: Anticancer Activity of Selected Propoxyphenyl-Related Derivatives This table is interactive. You can sort and filter the data.

Compound Class Specific Derivative Cancer Cell Line Key Finding Reference
Quinoline (B57606) 6-Chloro-2-(2-propoxyphenyl)quinoline-4-carbonyl chloride Human cancer cell lines Induced apoptosis via caspase pathway activation at nanomolar concentrations.
2-Phenylacrylonitrile Compound 1g2a HCT116, BEL-7402 Strong inhibitory activity (IC50 = 5.9 nM and 7.8 nM, respectively) by inhibiting tubulin polymerization. nih.gov
Furo[3,2-b]indole (5-((2-(hydroxymethyl)-4H-furo[3,2-b]indol-4-yl)methyl)furan-2-yl)methanol A498 renal cancer cells Exhibited highly selective and significant inhibitory activity. nih.gov
Synephrine 1-[4-(benzyloxy)phenyl]-2-(hexylamino)ethanol Leukemia K562, Lymphoma Granta Demonstrated cytotoxicity at ~13 µM. mdpi.com

Antioxidant Activities

Compounds with a phenolic structure, such as derivatives of 2-(2-Propoxyphenyl)ethanol, are often investigated for their antioxidant properties. Antioxidants are crucial for mitigating oxidative stress-related diseases by neutralizing harmful free radicals. archivesofmedicalscience.com

Research on (2E)-3-aryl-1-(4-alkoxyphenyl)prop-2-ene-1-ones and their pyrazoline derivatives, which include a propoxyphenyl moiety, has demonstrated significant antioxidant activity in both in vivo and in vitro models. researchgate.net Specifically, these compounds were shown to reduce the levels of malondialdehyde (MDA), a marker of oxidative stress, in the brain and liver tissues of rats. researchgate.net Studies on other polyphenolic derivatives have also consistently shown potent antioxidant activity, often evaluated using assays like DPPH (2,2-diphenyl-1-picryl-hydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). researchgate.netnih.gov

Table 4: Antioxidant Activity of Propoxyphenyl and Related Derivatives This table is interactive. You can sort and filter the data. | Compound Class | Specific Derivative/Assay | Key Finding | Reference | | :--- | :--- | :--- | :--- | | Pyrazolines | 5-(4-methylphenyl)-3-(4-propoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole | Reduction of Malondialdehyde (MDA) in rat brain/liver | Showed significant antioxidant activity in vivo and in vitro. | researchgate.net | | 2-Methoxyphenols | Various derivatives | DPPH, ABTS, ORAC assays | Identified new phenolic compounds with antioxidant activity. | researchgate.net | | Quinazolinones | Pyrogallol derivatives | DPPH Radical Scavenging | High antioxidant activity compared to ascorbic acid and Trolox. | nih.gov |

Other Reported Biological Activities (e.g., anti-MAO)

Beyond the activities mentioned above, propoxyphenyl derivatives have been explored for other pharmacological effects, most notably as inhibitors of monoamine oxidase (MAO). MAO enzymes (MAO-A and MAO-B) are important targets in the treatment of depression and neurodegenerative disorders like Parkinson's disease. nih.govmdpi.com

A study on (2E)-3-aryl-1-(4-alkoxyphenyl)prop-2-ene-1-ones and their corresponding pyrazoline derivatives demonstrated that several of these compounds exhibit significant anti-monoamine oxidase activity. researchgate.net For example, pyrazoline derivatives containing a propoxyphenyl group showed notable inhibition of MAO, with some being more potent than others depending on the other substituents on the molecule. researchgate.net Other heterocyclic systems, such as flavones and 1,2,4-oxadiazin-5(6H)-ones, have also been developed as selective inhibitors of MAO-A or MAO-B. mdpi.comnih.gov For instance, a flavone (B191248) derivative with a 3,4-dimethoxy substitution was found to be a potent and selective MAO-B inhibitor, comparable to the standard drug Selegiline. nih.gov

Table 5: Monoamine Oxidase (MAO) Inhibitory Activity This table is interactive. You can sort and filter the data.

Compound Class Specific Derivative Target Key Finding Reference
Pyrazolines Pyrazoline with 4-propoxyphenyl group MAO Exhibited significant anti-MAO activity. researchgate.net
Flavones Compound 3j (3,4-di-OMe substitution) MAO-B Potent and selective inhibitor (Ki = 0.16 µM), comparable to Selegiline. nih.gov
Pyrazolines Compound 7 (tosyl group substitution) MAO-A Potent and selective inhibitor (Ki = 0.06 µM), better than Moclobemide. nih.gov
1,2,4-Oxadiazin-5(6H)-ones Compound 7c MAO-B Potent inhibition with IC50 = 0.371 µM. mdpi.com

Structure-Activity Relationship (SAR) Studies for Optimized Biological Performance

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to identify how specific structural features of a molecule influence its biological activity. researchgate.net For propoxyphenyl derivatives, SAR studies have provided valuable insights for designing more potent and selective agents.

Anticancer Activity: In a series of 2,4-disubstituted furo[3,2-b]indole derivatives, the substitution pattern was found to be critical for anticancer activity. nih.gov For example, a hydroxymethyl group at a specific position was found to be a key feature for potent and selective activity against renal cancer cells. nih.gov For 2-phenylacrylonitrile derivatives, the presence of a cyano group in the ethylene (B1197577) bond helps to fix the stilbene (B7821643) configuration, which is crucial for their potent tubulin polymerization inhibitory activity. nih.gov

Anti-inflammatory Activity: For 2-(2-arylphenyl)benzoxazoles, SAR studies revealed that the nature and position of substituents on the aryl ring significantly impact COX-2 selectivity and potency. nih.gov

Antiviral Activity: In the case of anti-HIV thiourea derivatives, SAR analysis indicated that the C-2 oxygen of the phenyl ring is a suitable position for introducing tethers to create bifunctional inhibitors. nih.gov The length and nature of this tether (e.g., butynyl or hydroxyethyl) were found to fine-tune the antiviral activity. nih.gov

Anti-MAO Activity: For flavone derivatives, the substitution pattern on the 2-aryl ring was crucial for MAO-B inhibitory potency and selectivity. nih.gov A compound with 3,4-dimethoxy groups on the phenyl ring was identified as the most potent and selective MAO-B inhibitor in its series. nih.gov In a series of pyrazoline analogues, the presence of a tosyl group at the 1N position of the pyrazoline ring led to the most potent and selective MAO-A inhibitor. nih.gov

Pharmacokinetic and Metabolic Fate of 2 2 Propoxyphenyl Ethanol Analogs

Bioavailability and Absorption Characteristics

Based on studies of its analog guaifenesin (B1672422), 2-(2-propoxyphenyl)ethanol is anticipated to be well-absorbed from the gastrointestinal tract following oral administration researchgate.net. Guaifenesin is readily absorbed in the small intestine nih.gov. For immediate-release formulations of guaifenesin, peak plasma concentrations are typically reached within approximately 0.5 to 1.69 hours after a single oral dose researchgate.net. The absorption of guaifenesin is generally rapid, with a plasma elimination half-life of about one hour, and it is often no longer detectable in the blood 8 hours after administration researchgate.nettandfonline.com.

The bioavailability of compounds like guaifenesin is influenced by their physicochemical properties, such as high water solubility and permeability, which places it in the Biopharmaceutics Classification System (BCS) Class I tandfonline.com. This suggests that analogs like this compound might also exhibit good absorption characteristics.

Table 1: Comparative Pharmacokinetic Parameters of Guaifenesin in Different Age Groups

Age Group (years)Dose (mg)Cmax (ng/mL)Tmax (hr)AUC0-inf (ng*hr/mL)t1/2 (hr)
2-510010400.517900.8
6-1120017600.532301.0
12-1720014100.525801.1
12-1740025600.547301.1

Data adapted from studies on guaifenesin pharmacokinetics.

Distribution and Excretion Pathways

Following absorption, it is expected that this compound would be distributed throughout the body. For its analog guaifenesin, the volume of distribution has been reported to be approximately 116 L, indicating distribution into various tissues nih.gov.

The primary route of excretion for metabolites of guaifenesin is through the kidneys in the urine nih.gov. After metabolism in the liver, the resulting inactive metabolites are eliminated from the body. It is plausible that this compound and its metabolites would follow a similar excretion pathway.

Identification of Metabolic Pathways and Key Metabolites (e.g., enzymatic biotransformations)

The metabolism of this compound is likely to occur primarily in the liver. For the analog guaifenesin, metabolism involves oxidation to β-(2-methoxyphenoxy)-lactic acid and demethylation to hydroxy-guaifenesin nih.gov. These metabolites are considered inactive nih.gov.

Given the structure of this compound, several metabolic pathways can be hypothesized:

Oxidation of the ethanol (B145695) side chain: The primary alcohol group can be oxidized to an aldehyde and then to a carboxylic acid.

O-dealkylation of the propoxy group: The propoxy group could be cleaved to form a phenol (B47542).

Hydroxylation of the aromatic ring: The phenyl ring may undergo hydroxylation.

Conjugation: The parent compound or its metabolites may undergo glucuronidation or sulfation to increase water solubility and facilitate excretion.

The metabolism of other related compounds, such as phenyl glycidyl (B131873) ether, involves binding to glutathione (B108866) in the presence of liver microsomes nih.gov.

Interactions with Endogenous Biological Systems and Enzyme Inhibition/Activation

The potential for this compound to interact with endogenous biological systems, including enzyme inhibition or activation, is not well-documented. However, information from structurally similar compounds can offer some insights.

Dextromethorphan, which is sometimes formulated with guaifenesin, is metabolized by the cytochrome P450 enzyme CYP2D6, and it also undergoes N-demethylation by CYP3A4 nih.gov. This suggests that compounds with similar structural features might interact with the CYP450 enzyme system. Therefore, there is a possibility that this compound could be a substrate, inhibitor, or inducer of certain CYP450 isoenzymes, which could lead to drug-drug interactions nih.gov. For instance, ethanol has been shown to interact with the metabolism of propoxyphene and norpropoxyphene (B1213060) in isolated rat hepatocytes, reducing their elimination rate nih.gov.

Applications of 2 2 Propoxyphenyl Ethanol and Its Derivatives in Advanced Research

Applications in Pharmaceutical and Medicinal Chemistry

The core structure of 2-(2-Propoxyphenyl)ethanol is analogous to several well-established active pharmaceutical ingredients (APIs), making it and its derivatives valuable in medicinal chemistry. This value is realized both in the synthesis of existing drugs and in the discovery of new therapeutic agents.

The utility of phenoxy-alcohol structures as intermediates is well-documented in pharmaceutical synthesis. While direct synthesis routes employing this compound are not widely published, the synthesis of structurally similar APIs highlights its potential role. A prominent example is the synthesis of Methocarbamol, a skeletal muscle relaxant, from Guaifenesin (B1672422) (3-(2-methoxyphenoxy)propane-1,2-diol). japsonline.comnih.gov Guaifenesin shares the 2-alkoxyphenoxy scaffold and serves as the direct precursor for Methocarbamol through a carbamoylation reaction. japsonline.com

The synthesis process underscores the importance of the guaiacol (B22219) glyceryl ether backbone, which is chemically akin to the this compound structure. nih.gov In a typical synthesis of Methocarbamol, Guaifenesin is reacted with agents like phosgene (B1210022) and ammonia (B1221849) or through alternative routes involving intermediates like 4-[(o-methoxyphenoxy)-methyl]-2-oxo-dioxolone, which is then reacted with ammonia. japsonline.comgoogle.com The consistent appearance of process-related impurities, such as the β-isomer of Methocarbamol, necessitates careful chromatographic monitoring during production. japsonline.comresearchgate.net This reliance on a core intermediate demonstrates that this compound could similarly function as a key starting material or intermediate for novel APIs featuring a propoxy-phenyl group instead of the methoxy (B1213986) group found in Guaifenesin and Methocarbamol.

Table 1: Synthesis Pathway of Methocarbamol from a Structurally Related Intermediate
StepStarting MaterialKey Reagents/ProcessIntermediate/ProductSignificance
1GuaiacolWilliamson Ether Synthesis with 3-chloro-1,2-propanediolGuaifenesinFormation of the core 2-alkoxyphenoxy alcohol structure. wpmucdn.comresearchgate.net
2GuaifenesinCarbamoylation (e.g., reaction involving phosgene and ammonia)MethocarbamolConversion of the intermediate into the final API. japsonline.comresearchgate.net
3Methocarbamol (Crude)Crystallization from ethanol (B145695)Purified MethocarbamolIsolation of the pure API from process-related impurities like its β-isomer. japsonline.com

The development of new drugs often involves modifying existing pharmacophores to enhance efficacy, alter pharmacokinetic properties, or reduce side effects. The 2-(2-alkoxyphenyl)ethanol scaffold is a proven pharmacophore, with derivatives exhibiting distinct biological activities. Guaifenesin is widely used as an expectorant, while its carbamate (B1207046) derivative, Methocarbamol, functions as a centrally-acting muscle relaxant. nih.govnih.gov

This functional diversification suggests that other derivatives of this scaffold, such as those derived from this compound, could yield novel therapeutic agents. By modifying the alkyl chain (from methyl to propyl), the lipophilicity of the molecule is increased, which could influence its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, derivatization of the primary alcohol group into esters, carbamates, or other functional groups could lead to compounds with unique pharmacological activities. Research into such analogs could target new treatments for respiratory conditions, musculoskeletal disorders, or neurological conditions, leveraging the established, albeit modest, muscle relaxant and anticonvulsant properties associated with this chemical class. nih.gov

Table 2: Potential Therapeutic Areas for this compound Derivatives
Structural AnalogEstablished Therapeutic UsePotential Therapeutic Area for New DerivativesRationale for Exploration
Guaifenesin (Methoxy- analog)ExpectorantAdvanced Respiratory AgentsModify potency and duration of action for treating cough and congestion.
Methocarbamol (Carbamate of Methoxy- analog)Skeletal Muscle RelaxantNovel Muscle Relaxants or AntispasmodicsDevelop agents with improved side-effect profiles or different mechanisms of action.
General ScaffoldNMDA Receptor Antagonism (speculated)Neurological and Psychiatric DisordersExplore potential treatments for conditions where NMDA receptor modulation is beneficial. nih.gov

Contributions to Materials Science and Polymer Chemistry

In materials science, the properties of a polymer are dictated by its constituent monomers. The bifunctional nature of this compound—containing both a hydroxyl group and an aromatic ether—provides opportunities for its use in creating specialized polymers.

The hydroxyl group in this compound can readily participate in esterification or etherification reactions, which are fundamental to the production of many polymers used in coatings, adhesives, and resins. For instance, it could be reacted with diacids or diisocyanates to form polyesters or polyurethanes, respectively. The presence of the propoxyphenyl group would be incorporated into the polymer backbone or as a pendant group, imparting specific properties such as increased hydrophobicity, thermal stability, and adhesion to diverse substrates. Epoxy resins, known for their strong adhesive properties and chemical resistance, could potentially be modified with this compound to enhance flexibility or alter surface characteristics. mpg.de

The demand for advanced polymers with tailored properties is growing. Monomers containing aromatic structures, like the 2-propoxyphenyl group, are known to enhance the thermal stability and mechanical strength of polymeric materials. Incorporating this compound as a co-monomer in the synthesis of polymers could lead to materials with a unique combination of flexibility (from the ether linkages) and rigidity (from the aromatic ring). Such polymers could find applications in high-performance plastics and specialized functional materials. While specific research detailing the polymerization of this compound is not widely available, its molecular structure positions it as a candidate for creating novel polymers with potentially desirable characteristics.

Utilization as Analytical Standards and Reference Materials in Forensic and Clinical Investigations

The accuracy of analytical testing in forensic and clinical labs depends on the availability of pure, well-characterized reference materials. These standards are crucial for instrument calibration and method validation.

Certified reference materials (CRMs) are essential for calibrating instruments used in forensic toxicology, such as breath alcohol analyzers. While ethanol in aqueous solution is a common CRM, more complex organic molecules are needed as standards for identifying specific drugs or metabolites. In this context, this compound could serve as a valuable reference material in several capacities. It could be used as an internal standard in chromatographic techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for the quantification of structurally related APIs, such as Guaifenesin or Methocarbamol. Furthermore, in the manufacturing of such drugs, it could serve as a certified impurity standard, allowing for the accurate detection and quantification of process-related byproducts, which is a regulatory requirement for API production. japsonline.com

Despite a comprehensive search for scientific literature, no specific information was found regarding the use of this compound as a solvent or reaction medium in organic synthesis, nor its integration into ionic liquid formulations.

Therefore, it is not possible to provide an article on the "" focusing on the requested sections:

Role as Solvents or Reaction Media in Organic Synthesis

Integration into Ionic Liquid Formulations

The available scientific literature does not appear to cover these specific applications for this particular chemical compound.

Future Research Trajectories and Emerging Opportunities for 2 2 Propoxyphenyl Ethanol

Exploration of Unconventional Synthetic Methodologies

The synthesis of 2-(2-Propoxyphenyl)ethanol and its analogs is moving beyond traditional chemical routes towards more sustainable and efficient methods. These unconventional methodologies promise not only to reduce the environmental impact of chemical production but also to provide access to novel derivatives with unique properties.

Green chemistry principles are at the forefront of this shift, with a focus on developing pathways that are both efficient and environmentally benign. One promising area is the use of biocatalysis, which employs enzymes or whole microorganisms to carry out chemical transformations. For instance, the biocatalytic synthesis of 2-phenylethanol (B73330), a parent compound to this compound, has been achieved using metabolically engineered Escherichia coli. This approach utilizes renewable feedstocks like glucose to produce the target molecule, offering a greener alternative to petroleum-based synthesis. The extension of such biocatalytic systems to produce alkoxy-substituted derivatives like this compound is a key area for future research.

Another avenue of exploration is the use of plant-based catalysts for the reduction of aromatic aldehydes to their corresponding alcohols. This method leverages the natural enzymatic machinery of plants to perform chemical reactions under mild conditions, further reducing the reliance on harsh chemical reagents. Additionally, transition-metal-free radical coupling reactions are being investigated as a means to synthesize substituted alcohols, offering a novel approach that avoids the use of potentially toxic and expensive metal catalysts.

These unconventional synthetic methodologies are summarized in the table below:

MethodologyDescriptionPotential Advantages for this compound Synthesis
Biocatalysis Use of enzymes or whole microorganisms to perform chemical reactions.Utilization of renewable feedstocks, reduced energy consumption, high selectivity.
Plant-Based Catalysis Employment of plant extracts or homogenates as catalysts.Environmentally friendly, mild reaction conditions, low cost.
Transition-Metal-Free Radical Coupling Synthesis via radical intermediates without the use of metal catalysts.Avoidance of heavy metal contamination, potentially novel reaction pathways.

Discovery of Novel Biological Activities and Therapeutic Applications

The structural features of this compound, particularly the presence of a phenylethanol backbone and an alkoxy substituent, suggest a rich potential for diverse biological activities. Research into the pharmacological properties of phenylethanol derivatives has already revealed a range of effects, from antimicrobial to anti-inflammatory, paving the way for the discovery of novel therapeutic applications for this compound.

The antimicrobial properties of 2-phenylethanol and its analogs are well-documented. These compounds can disrupt the cell membranes of bacteria and fungi, leading to growth inhibition. The introduction of an alkoxy group, such as the propoxy group in this compound, can modulate the lipophilicity of the molecule, potentially enhancing its ability to penetrate microbial cell membranes and thereby increasing its antimicrobial potency. Future research will likely focus on screening this compound and its derivatives against a broad spectrum of pathogens to identify promising new antimicrobial agents.

In addition to their antimicrobial effects, phenylethanol derivatives have also shown potential as anti-inflammatory agents. The search for new anti-inflammatory drugs is a significant area of pharmaceutical research, and the structural scaffold of this compound makes it an interesting candidate for investigation. The mechanism of action is thought to involve the modulation of inflammatory pathways, and the specific effects of the propoxy substituent on this activity will be a key area of study.

The potential biological activities of this compound are summarized below:

Potential Biological ActivityBasis for HypothesisPotential Therapeutic Application
Antimicrobial Known activity of phenylethanol derivatives; alkoxy group may enhance membrane penetration.Treatment of bacterial and fungal infections.
Anti-inflammatory Observed anti-inflammatory effects in related compounds.Development of new treatments for inflammatory disorders.
Anticancer Some 2-aminothiazole (B372263) derivatives, which can be structurally related, show anticancer activity. github.comExploration as a scaffold for new anticancer agents.

Advancements in Materials Science Through Tailored Derivatization

The functional groups present in this compound, namely the hydroxyl group and the aromatic ring, make it a versatile building block for the synthesis of novel polymers and functional materials. Through tailored derivatization, the properties of these materials can be precisely controlled, opening up a wide range of applications in materials science.

One emerging application is in the development of polymeric nanogels with antibacterial properties. By incorporating phenylethyl alcohol moieties into a polymer structure, it is possible to create nanogels that can effectively combat bacterial growth. The propoxy group in this compound could be leveraged to fine-tune the hydrophobic-hydrophilic balance of such materials, potentially leading to enhanced stability and efficacy.

Furthermore, the synthesis of functional polymers from phenylethanol derivatives is a growing area of research. These polymers can be designed to have specific properties, such as stimuli-responsiveness or biocompatibility, making them suitable for a variety of biomedical applications, including drug delivery and tissue engineering. The ability to introduce an alkoxy substituent onto the phenylethanol backbone provides an additional tool for chemists to tailor the macroscopic properties of these polymers.

The potential applications of this compound in materials science are outlined in the following table:

Material TypeMethod of IncorporationPotential Application
Polymeric Nanogels Incorporation of phenylethyl alcohol moieties as hydrophobic cores.Advanced antibacterial materials and coatings.
Functional Polymers Use as a monomer or functionalizing agent in polymer synthesis.Biocompatible materials for drug delivery and tissue engineering.
Specialty Coatings Derivatization to form monomers for high-performance coatings.Development of coatings with tailored refractive index or thermal stability.

Integration of Artificial Intelligence and Machine Learning for Predictive Research

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the rapid prediction of molecular properties, the design of novel synthetic routes, and the identification of new therapeutic targets. For a molecule like this compound, these computational tools offer a powerful approach to accelerate its development and unlock its full potential.

Machine learning models are also being developed to predict the biological activities of small molecules with a high degree of accuracy. mdpi.comijain.orgjsr.orgnih.gov By training these models on large datasets of known compounds and their biological effects, researchers can screen virtual libraries of molecules, including derivatives of this compound, to identify candidates with a high probability of desired therapeutic effects. mdpi.comjsr.orgnih.gov This in silico screening can significantly narrow down the number of compounds that need to be synthesized and tested in the lab, accelerating the drug discovery process. nih.govarxiv.org

In the realm of materials science, AI and ML can be used to predict the properties of new materials based on their chemical structure. slideshare.net This allows for the in silico design of polymers and other materials with specific, desired characteristics. slideshare.net For this compound, computational models could be used to predict how its incorporation into a polymer would affect properties such as thermal stability, mechanical strength, or biocompatibility, guiding the development of new functional materials.

The integration of AI and ML in the research of this compound is summarized below:

Application of AI/MLDescriptionPotential Impact on Research
Retrosynthesis Planning AI algorithms propose optimal synthetic routes based on known chemical reactions.Faster and more efficient development of sustainable synthesis methods.
Biological Activity Prediction ML models predict the therapeutic potential of molecules based on their structure.Rapid identification of promising drug candidates for further investigation.
Materials Property Prediction Computational models predict the physical and chemical properties of new materials.In silico design of functional materials with tailored characteristics.

Q & A

Q. What are the established synthetic routes for 2-(2-Propoxyphenyl)ethanol, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves nucleophilic substitution or etherification. For example:

  • Propoxylation of 2-Hydroxyphenylethanol : Reacting 2-hydroxyphenylethanol with propyl bromide under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours. Yield optimization requires anhydrous conditions and controlled stoichiometry .
  • Grignard Reaction : Using 2-propoxybenzaldehyde with ethylene oxide in the presence of a Grignard reagent (e.g., Mg/THF), followed by acid quenching. Side products like over-alkylated derivatives may form if temperature exceeds 0°C .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR : ¹H NMR (CDCl₃) shows characteristic peaks: δ 1.0–1.2 ppm (triplet, –CH₂CH₂CH₃), δ 3.4–3.7 ppm (multiplet, –OCH₂–), and δ 6.8–7.3 ppm (aromatic protons). ¹³C NMR confirms the propoxy linkage (δ 70–75 ppm, C–O) .
  • FT-IR : Strong absorption at 3400–3500 cm⁻¹ (–OH stretch), 1100–1250 cm⁻¹ (C–O–C ether stretch), and 1600 cm⁻¹ (aromatic C=C) .
  • HPLC-MS : ESI+ mode for molecular ion [M+H]⁺ at m/z 181.1 (C₁₁H₁₆O₂) with purity >95% under reverse-phase C18 column conditions .

Advanced Research Questions

Q. How can competing reaction pathways during synthesis be minimized?

Methodological Answer: Competing pathways (e.g., over-alkylation or ether cleavage) arise from:

  • Excess Propyl Halide : Leads to di-propoxylated byproducts. Use stoichiometric control (1:1.2 molar ratio of phenol to propyl bromide) .
  • Acidic Conditions : Promotes ether cleavage. Maintain pH >7 via buffered systems (e.g., NaHCO₃) .
  • Temperature Modulation : Lower temperatures (e.g., 0–5°C) suppress side reactions in Grignard-based syntheses .

Data Contradiction Note :
reports higher yields with K₂CO₃, while suggests NaH as a stronger base but with increased byproduct formation. Researchers must balance base strength and side reactivity.

Q. What computational tools predict the reactivity of this compound in catalytic systems?

Methodological Answer:

  • DFT Calculations : Gaussian or ORCA software models electron density distribution, identifying reactive sites (e.g., hydroxyl group nucleophilicity) .
  • Molecular Dynamics (MD) : Simulates solvent interactions (e.g., ethanol/water mixtures) to predict solubility and aggregation behavior .
  • Retrosynthesis AI : Tools like Pistachio or Reaxys propose alternative routes using fragment-based similarity analysis .

Key Finding :
DFT studies indicate the hydroxyl group’s pKa (~12.5) facilitates deprotonation in basic catalytic environments, enhancing nucleophilic substitution efficiency .

Q. How does structural modification of this compound impact biological activity?

Methodological Answer:

  • Enzyme Inhibition Assays : Test derivatives against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates. IC₅₀ values correlate with substituent electronegativity .
  • Membrane Permeability : LogP measurements (e.g., shake-flask method) show increased lipophilicity with longer alkyl chains, enhancing blood-brain barrier penetration .
  • Toxicity Profiling : Ames test or zebrafish embryo models assess mutagenicity and developmental toxicity. The propoxy group reduces acute toxicity compared to chloro analogs .

Q. What strategies resolve contradictions in reported thermodynamic properties?

Methodological Answer: Discrepancies in melting point (mp) and solubility data arise from:

  • Polymorphism : Differential Scanning Calorimetry (DSC) identifies polymorphic forms (e.g., mp ranges 34–37°C vs. 40–42°C) .
  • Solvent Impurities : HPLC-grade solvents (≥99.9% purity) minimize variability in solubility measurements (e.g., 22 mg/mL in ethanol vs. 18 mg/mL in commercial grades) .
  • Standardization : Cross-validate data using NIST reference materials or collaborative inter-laboratory studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.